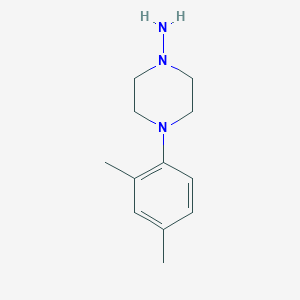

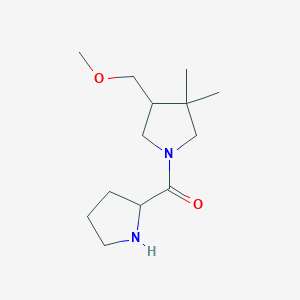

4-(2,4-Diméthylphényl)pipérazine-1-amine

Vue d'ensemble

Description

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the synthesis of 2-substituted chiral piperazines .Applications De Recherche Scientifique

Identification et analyse dans les matières saisies

Les pipérazines, y compris la « 4-(2,4-diméthylphényl)pipérazine-1-amine », sont souvent présentes dans les matières saisies. Elles sont identifiées et analysées à l'aide de diverses méthodes telles que la chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS), la chromatographie liquide haute performance (HPLC) et la spectroscopie infrarouge à transformée de Fourier (FTIR) .

Synthèse des dérivés de la pipérazine

La « this compound » est utilisée dans la synthèse des dérivés de la pipérazine. Les méthodes récentes incluent la cyclisation des dérivés de la 1,2-diamine avec des sels de sulfonium, la réaction d'Ugi, l'ouverture de cycle des aziridines sous l'action de N-nucléophiles, la cycloaddition intermoléculaire d'alcynes portant un groupe amino, la synthèse en phase solide parallèle et la synthèse photocatalytique .

Activité biologique et pharmaceutique

La pipérazine et ses dérivés, y compris la « this compound », présentent un large éventail d'activités biologiques et pharmaceutiques. Ils sont largement utilisés dans des médicaments tels que la trimétazidine, la ranolazine, la béfuraline, l'aripiprazole, la quétiapine, l'indinavir, la sitagliptine et le vestipitant .

Synthèse de pipérazines chirales substituées en position 2

La « this compound » peut être utilisée dans la synthèse de pipérazines chirales substituées en position 2 via la réaction de 1,2-diamines protégées avec du triflate de 2-brométhyldiphénylsulfonium dans des conditions basiques .

Synthèse de pipérazinopyrrolidinones

La « this compound » peut être utilisée dans la synthèse de pipérazinopyrrolidinones. L'étape clé comprend l'addition aza-Michael entre la diamine et le sel de sulfonium généré in situ .

Mécanisme D'action

Target of Action

It is known that some piperazine derivatives have significant pharmacophoric activities . They have been tested for antibacterial and antifungal activities against various organisms such as Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus .

Mode of Action

It is known that piperazine derivatives can interfere with the natural life cycle of bacteria, thus creating evolutionary pressure on them .

Biochemical Pathways

It is known that piperazine derivatives can affect a wide range of biological and pharmaceutical activities .

Result of Action

Many synthesized compounds of the piperazine family have shown significant antimicrobial and antifungal properties .

Analyse Biochimique

Biochemical Properties

4-(2,4-Dimethylphenyl)piperazin-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain. The interaction between 4-(2,4-Dimethylphenyl)piperazin-1-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for cognitive functions . Additionally, this compound has shown interactions with other proteins involved in neurotransmission, potentially affecting synaptic signaling and plasticity.

Cellular Effects

The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine on various types of cells and cellular processes are profound. In neuronal cells, it has been shown to influence cell signaling pathways, particularly those related to neurotransmitter release and uptake. This compound can modulate gene expression, leading to changes in the production of proteins involved in synaptic function and plasticity. Furthermore, 4-(2,4-Dimethylphenyl)piperazin-1-amine affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(2,4-Dimethylphenyl)piperazin-1-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 4-(2,4-Dimethylphenyl)piperazin-1-amine can modulate the activity of other enzymes and proteins involved in neurotransmission, further influencing synaptic function and plasticity . Changes in gene expression induced by this compound also contribute to its molecular effects, as it can upregulate or downregulate the production of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to 4-(2,4-Dimethylphenyl)piperazin-1-amine has been shown to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .

Dosage Effects in Animal Models

The effects of 4-(2,4-Dimethylphenyl)piperazin-1-amine vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive functions and improve memory retention. At higher doses, it can lead to toxic effects, including neurotoxicity and impaired motor function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

4-(2,4-Dimethylphenyl)piperazin-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization. Additionally, it can affect metabolite levels, leading to changes in the concentrations of specific molecules within cells .

Transport and Distribution

Within cells and tissues, 4-(2,4-Dimethylphenyl)piperazin-1-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 4-(2,4-Dimethylphenyl)piperazin-1-amine can influence its activity and function, as its presence in different cellular regions can affect its interactions with biomolecules .

Subcellular Localization

The subcellular localization of 4-(2,4-Dimethylphenyl)piperazin-1-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .

Propriétés

IUPAC Name |

4-(2,4-dimethylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-3-4-12(11(2)9-10)14-5-7-15(13)8-6-14/h3-4,9H,5-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENRVVIBVZXKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)

![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1479129.png)